molecular formula C10H17NOS B2385826 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol CAS No. 1181447-86-8

2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol

Cat. No.: B2385826
CAS No.: 1181447-86-8
M. Wt: 199.31
InChI Key: WCWGGHDZPYNFMJ-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol is an organic compound with the molecular formula C10H17NOS It is characterized by the presence of an amino group, a thiophene ring, and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols. One common method includes the reaction of 2-thiophenemethanol with 4-methyl-1-pentanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, imine derivatives, dihydrothiophene derivatives, and various substituted amino alcohols .

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol is unique due to the presence of both an amino group and a thiophene ring, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-4-methyl-1-thiophen-2-ylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-7(2)6-8(11)10(12)9-4-3-5-13-9/h3-5,7-8,10,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWGGHDZPYNFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CS1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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